D-(-)-Norleucine

Chiral Chromatography Analytical Chemistry Quality Control

D-(-)-Norleucine is a chiral, non-proteinogenic amino acid supplied as a white crystalline powder at ≥98% purity (HPLC). Its defined D-stereochemistry and linear side chain are non-negotiable for applications such as precursor-directed jadomycin biosynthesis in *Streptomyces venezuelae*, enantioselective 2D-LC-MS method validation, and D-amino acid oxidase/alaning racemase enzymology studies. The L-enantiomer or racemic DL-mixture cannot substitute. Verified by specific optical rotation ([α]20/D -22 to -24°). Ideal for genetic code expansion and protein folding research.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 327-56-0
Cat. No. B555910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-Norleucine
CAS327-56-0
SynonymsD-Norleucine; 327-56-0; (R)-2-Aminohexanoicacid; D-2-aminohexanoicacid; NORLEUCINE; (2R)-2-aminohexanoicacid; LRQKBLKVPFOOQJ-RXMQYKEDSA-N; D-(-)-Norleucine; D-nor-Leucine; AmbotzHAA1039; D-2-Aminocaproicacid; H-D-Nle-OH; RAC-D-NORLEUCINE; AC1L9UYX; (R)-2-Aminocaproicacid; UNII-VP8G7LX265; (R)-2-Amino-hexanoicacid; (2R)-2-azanylhexanoicacid; N6627_SIGMA; SCHEMBL198127; VP8G7LX265; CHEBI:42101; CTK1C2371; D-2-AMINO-N-CAPROICACID; MolPort-003-725-661
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyLRQKBLKVPFOOQJ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(-)-Norleucine (CAS 327-56-0) for Procurement: Chiral Purity and Structural Baseline


D-(-)-Norleucine (CAS 327-56-0), systematically named D-2-aminohexanoic acid, is a non-proteinogenic, chiral amino acid [1]. It is the D-enantiomer of norleucine, a structural analog of the essential amino acid L-leucine, distinguished by an extended linear side chain [2]. Commercially, it is supplied as a white crystalline powder with a purity typically ≥98.0% as determined by HPLC and nonaqueous titration, and it exhibits a specific optical rotation of [α]20/D -22.0 to -24.0° (c=4.5, 6mol/L HCl), confirming its enantiomeric identity .

D-(-)-Norleucine Procurement Risk: Why Generic Substitution with Analogs or Racemates Fails


Substituting D-(-)-Norleucine with its L-enantiomer, the racemic DL-mixture, or other structural analogs like norvaline is not scientifically interchangeable for applications requiring defined stereochemistry or specific side-chain properties. The biological activity of amino acids is fundamentally chiral, and in systems ranging from enzymatic recognition to natural product biosynthesis, only the D-configured norleucine is incorporated or recognized [1]. Furthermore, the methylene side-chain length directly impacts translational fidelity in protein synthesis; even the one-carbon-shorter analog, norvaline, fails to support translation where norleucine succeeds, demonstrating a strict structural requirement [2].

D-(-)-Norleucine (CAS 327-56-0) Quantitative Differentiation Evidence Guide


D-(-)-Norleucine vs. L-Norleucine: Chiral Resolution and Retention Time

D-(-)-Norleucine can be reliably distinguished and quantified from its L-enantiomer using established chiral HPLC methods, a critical requirement for verifying enantiomeric purity in procurement and research applications. A method utilizing a chiral quinine carbamate tandem column achieves baseline separation with a D-2 chiral separation time of 68 seconds [1]. An alternative method using a ligand-exchange chromatography system with L-histidine methyl ester and copper sulfate in the mobile phase also resolves the enantiomers; in this system, the peak for D-norleucine elutes before L-norleucine and is specifically reduced upon incubation with D-amino acid oxidase, confirming its identity [2].

Chiral Chromatography Analytical Chemistry Quality Control

D-(-)-Norleucine vs. L-Norleucine: Differential Incorporation in Natural Product Biosynthesis

In the biosynthesis of jadomycins by *Streptomyces venezuelae* ISP5230, the stereochemistry of the supplemented amino acid precursor is a strict determinant for incorporation. When the culture medium is supplemented with either D- or L-norleucine, only the D-configured enantiomer is assimilated and incorporated into the resulting natural products [1]. This stereospecific incorporation leads to the production of distinct jadomycin derivatives (e.g., jadomycin D-Nle) that are not formed when the L-enantiomer is supplied, demonstrating a clear functional divergence based solely on chirality.

Natural Product Biosynthesis Microbial Engineering Jadomycin

D-(-)-Norleucine vs. DL-Norleucine and D-Leucine: Specific Enzyme Inhibition Profile

D-(-)-Norleucine exhibits a specific mechanism of action as a competitive inhibitor of the racemase enzyme that converts D-alanine to L-alanine, a key step in bacterial cell wall biosynthesis . This property is linked to its ability to inhibit the growth of *Mycobacterium avium* and other acid-fast bacteria by interfering with ATP production and incorporation into cellular structures . While the racemic mixture (DL-norleucine) or the L-enantiomer may also possess some antimicrobial activity, the competitive inhibition of the racemase is specifically attributed to the D-enantiomer . Furthermore, this activity is distinct from the metabolic antagonist role of D-leucine, which is a different structural analog.

Enzyme Inhibition Racemase Antimycobacterial

D-(-)-Norleucine vs. Norvaline: Chain-Length Specificity in Ribosomal Translation

The ability of an unnatural amino acid to support ribosomal protein synthesis is highly dependent on its side-chain structure. A study assaying a panel of methionine analogs for translational activity in *Escherichia coli* found that norleucine (2-aminohexanoic acid) supports the synthesis of the test protein dihydrofolate reductase (DHFR), whereas norvaline (2-aminopentanoic acid), which differs by a single methylene (-CH2-) group, shows no translational activity under identical conditions [1]. This illustrates a sharp, quantifiable cutoff in biological function based on a precise structural difference.

Protein Engineering Translational Activity Unnatural Amino Acid

D-(-)-Norleucine vs. DL-Norleucine: Optical Rotation as a Definitive Identity and Purity Metric

The specific optical rotation is a fundamental, quantitative property that distinguishes the enantiopure D-(-)-Norleucine from its racemate (DL-norleucine, CAS 616-06-8). For D-(-)-Norleucine, the reported specific rotation is [α]20/D -22.0 to -24.0° (c=4.5, 6mol/L HCl) . In contrast, DL-norleucine, being an equimolar mixture of enantiomers, has a specific rotation of 0°. This provides an immediate, quantifiable metric for confirming the identity and chiral purity of the procured material upon receipt.

Chiral Purity Quality Control Identity Testing

D-(-)-Norleucine (CAS 327-56-0): Validated Applications Based on Quantitative Evidence


Enantioselective Natural Product Derivatization and Discovery

For research programs focused on generating novel jadomycin analogs or other natural products through precursor-directed biosynthesis, D-(-)-Norleucine is the required feedstock. As demonstrated by Martínez-Farías et al., only the D-enantiomer is incorporated by *Streptomyces venezuelae*, enabling the production of specific jadomycin derivatives [1]. Procuring the L-enantiomer or a racemic mixture will not yield the desired D-configured products, making D-(-)-Norleucine an irreplaceable reagent in this context.

Chiral Reference Standard and Analytical Method Development

D-(-)-Norleucine serves as a critical reference standard for the development and validation of analytical methods aimed at enantioselective amino acid analysis. Its established chromatographic behavior, including a baseline-resolved peak from L-norleucine in validated 2D-LC-MS and ligand-exchange HPLC methods [1][2], makes it an ideal compound for calibrating retention times, confirming system suitability, and developing assays for chiral purity. Its known specific optical rotation of approximately -23° [3] provides an orthogonal method for identity verification.

Biochemical Tool for Investigating D-Amino Acid Metabolism and Enzymology

Researchers investigating D-amino acid metabolism, such as the activity of D-amino acid oxidase or alanine racemase, require pure D-(-)-Norleucine as a specific substrate or inhibitor. The enantiomer's activity as a competitive inhibitor of alanine racemase [1] makes it a valuable tool for probing this enzyme's mechanism and its role in bacterial physiology. Its use in assays confirming the stereospecificity of D-amino acid oxidase via peak reduction in HPLC [2] further exemplifies its utility in enzymology studies.

Genetic Code Expansion and Unnatural Protein Engineering

In synthetic biology efforts to expand the genetic code, norleucine is used as a methionine surrogate. The finding that norleucine supports ribosomal translation in *E. coli* while the one-carbon-shorter analog norvaline does not [1] underscores the necessity of procuring the correct compound. D-(-)-Norleucine, specifically, is valuable for studying the effects of D-amino acid substitution on protein folding, stability, and function, providing a defined stereochemical perturbation that the L-enantiomer cannot offer.

Technical Documentation Hub

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